molecular formula C14H12ClNO3S B13579882 N-(4-chlorobenzenesulfonyl)-2-methylbenzamide

N-(4-chlorobenzenesulfonyl)-2-methylbenzamide

Katalognummer: B13579882
Molekulargewicht: 309.8 g/mol
InChI-Schlüssel: JQSONZDJELNSLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorobenzenesulfonyl)-2-methylbenzamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry due to their antibacterial, antifungal, and anti-inflammatory properties. This compound is characterized by the presence of a 4-chlorobenzenesulfonyl group attached to a 2-methylbenzamide moiety, making it a valuable intermediate in various chemical syntheses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzenesulfonyl)-2-methylbenzamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methylbenzamide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to ensure scalability and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-chlorobenzenesulfonyl)-2-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(4-chlorobenzenesulfonyl)-2-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its antibacterial and anti-inflammatory properties, making it a candidate for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of N-(4-chlorobenzenesulfonyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt biochemical pathways, leading to the desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-chlorobenzenesulfonyl chloride: A precursor in the synthesis of N-(4-chlorobenzenesulfonyl)-2-methylbenzamide.

    N-(4-chlorobenzenesulfonyl)-2-methylbenzenesulfonamide: A structurally similar compound with different functional groups.

    4-chlorobenzenesulfonyl isocyanate: Another sulfonyl compound with distinct reactivity.

Uniqueness

This compound is unique due to its specific combination of the 4-chlorobenzenesulfonyl and 2-methylbenzamide moieties, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C14H12ClNO3S

Molekulargewicht

309.8 g/mol

IUPAC-Name

N-(4-chlorophenyl)sulfonyl-2-methylbenzamide

InChI

InChI=1S/C14H12ClNO3S/c1-10-4-2-3-5-13(10)14(17)16-20(18,19)12-8-6-11(15)7-9-12/h2-9H,1H3,(H,16,17)

InChI-Schlüssel

JQSONZDJELNSLQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1C(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.